N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine
Description
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine is a synthetic organic compound featuring a hybrid structure combining an isoindole-1,3-dione moiety, a phenyl group, and DL-alanine. The acetyl linkage bridges this fragment to 3-phenyl-DL-alanine, a non-natural amino acid derivative.
Properties
CAS No. |
60676-54-2 |
|---|---|
Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26) |
InChI Key |
BAIZNEMAFFNNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine typically involves the reaction of phthalic anhydride with glycine to form N-phthaloylglycine. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine exerts its effects involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with key analogs:
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O,O-dimethyl phosphorodithioate (Phosmet)
- Structure : Shares the isoindole-1,3-dione core but linked to a phosphorodithioate ester group instead of an acetylated alanine.
- Use : Phosmet is a broad-spectrum insecticide and acaricide .
N-acetyl-ar-fluoro-3-phenyl-DL-alanine
- Structure : Lacks the isoindole-dione fragment but retains the acetylated 3-phenyl-DL-alanine backbone with an additional fluorine substituent .
- Molecular Formula: C₁₁H₁₂FNO₃ (Molar mass: 225.22 g/mol) .
N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Derivatives
- Structure : Features a benzoxazin ring instead of isoindole-dione, combined with trifluorophenyl and benzothiophene groups .
- Use : These derivatives are patented for treating heartworm infections, highlighting their antiparasitic activity .
- Key Difference : The benzoxazin core provides distinct hydrogen-bonding and solubility profiles compared to the planar isoindole-dione system.
Comparative Data Table
Research Findings and Mechanistic Insights
- Isoindole-1,3-dione Role: This moiety is known to enhance compound stability and interact with biological targets via π-π stacking or hydrogen bonding . Its presence in the target compound may improve resistance to metabolic degradation compared to non-aromatic analogs.
- Lacunae in Data: No direct pharmacological or toxicological studies on the target compound were identified in the provided evidence. Its hypothesized applications are extrapolated from structural analogs.
Biological Activity
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine is a compound that has garnered attention for its potential biological activities. Its unique structural features, including the isoindole moiety, suggest various mechanisms of action that may influence biological pathways.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 287.29 g/mol. The structure includes an isoindoline ring system that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₂O₄ |
| Molecular Weight | 287.29 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Interaction with Biological Macromolecules : The compound may interact with proteins and enzymes via hydrogen bonding and hydrophobic interactions due to its unique structural characteristics.
- Calcium Signaling Modulation : Similar compounds have shown to influence intracellular calcium levels, suggesting a potential role in calcium-mediated signaling pathways .
- Antiproliferative Effects : Studies on structurally related compounds indicate that they can inhibit cell proliferation by affecting translation initiation mechanisms .
Research Findings
Recent studies have explored the biological effects of this compound and its analogs:
Antiproliferative Activity
A study demonstrated that related isoindoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanism was linked to the modulation of intracellular calcium levels leading to apoptosis in tumor cells .
Inhibition of Protein Kinases
Another research highlighted the ability of isoindoline compounds to inhibit specific protein kinases involved in cancer progression, suggesting a potential therapeutic application in oncology .
Case Studies
- Cancer Treatment : A case study involving a derivative of this compound showed promising results in inhibiting tumor growth in preclinical models. The mechanism was attributed to its ability to induce apoptosis through calcium signaling pathways.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds, revealing their potential in protecting neuronal cells from oxidative stress-induced damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
